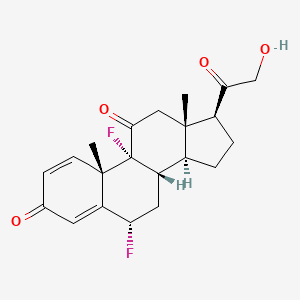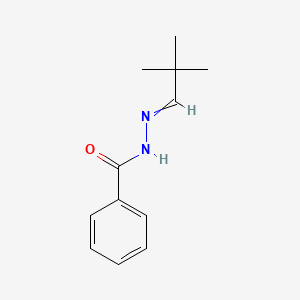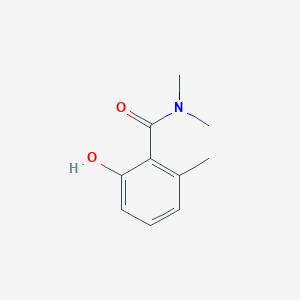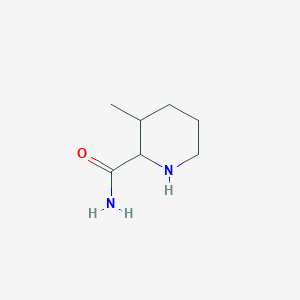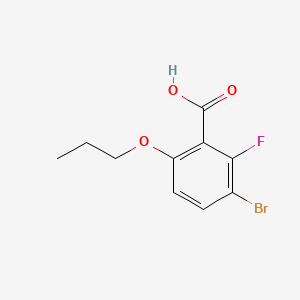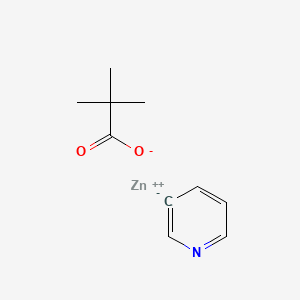
zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide involves the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid in dichloromethane . The resulting product is then treated with diethylzinc to form the desired zinc complex. This method yields the compound in medium quantities and involves characterization techniques such as NMR, IR, UV-vis, and ESI-MS spectroscopy, as well as X-ray diffraction analysis .
Analyse Chemischer Reaktionen
Zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide undergoes various chemical reactions, including catalytic Michael addition reactions . It acts as a highly efficient catalyst for the thiol-Michael addition of thiols to α,β-unsaturated ketones in ethanol at room temperature . The catalytic mechanism involves the formation of a zinc-thiol complex, which facilitates the addition reaction. Common reagents used in these reactions include thiols and α,β-unsaturated ketones .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry and catalysis. It is used as a catalyst in Michael addition reactions, which are important in the synthesis of various organic compounds . Additionally, zinc complexes with pyridine-N-oxide ligands have shown potential in biological applications, including antimicrobial activities . The unique properties of zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide make it a valuable compound for research in both chemistry and biology .
Wirkmechanismus
The mechanism of action of zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide involves its role as a catalyst in chemical reactions. The zinc ion in the complex acts as a Lewis acid, coordinating with the reactants and facilitating the formation of the desired products . The pyridine-N-oxide ligands provide stability to the zinc complex and enhance its catalytic activity . The molecular targets and pathways involved in its mechanism of action are primarily related to its catalytic properties and interactions with reactants .
Vergleich Mit ähnlichen Verbindungen
Zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide can be compared with other zinc complexes supported by pyridine-N-oxide ligands. Similar compounds include zinc complexes with dipyridylpyrrole N-oxide ligands, which also exhibit catalytic properties and are used in similar reactions . The uniqueness of this compound lies in its specific ligand structure and the resulting catalytic efficiency .
Conclusion
This compound is a versatile compound with significant potential in scientific research. Its unique properties and catalytic activity make it valuable for various applications in chemistry and biology. The synthesis, chemical reactions, and mechanism of action of this compound highlight its importance in the field of catalysis and its potential for further research and development.
Eigenschaften
Molekularformel |
C10H13NO2Zn |
|---|---|
Molekulargewicht |
244.6 g/mol |
IUPAC-Name |
zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide |
InChI |
InChI=1S/C5H4N.C5H10O2.Zn/c1-2-4-6-5-3-1;1-5(2,3)4(6)7;/h1-2,4-5H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI-Schlüssel |
VUSYGGRRFLTIBJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C(=O)[O-].C1=C[C-]=CN=C1.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


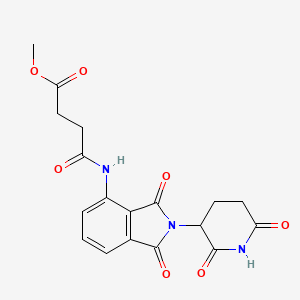
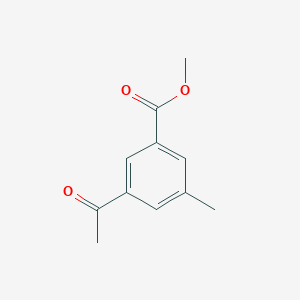
![2,2-Dimethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14771020.png)

![6-[2-[Tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B14771029.png)
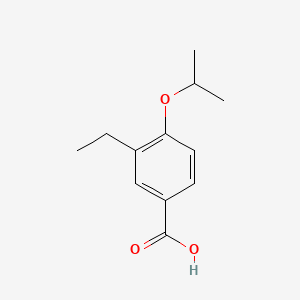
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14771041.png)
![13-(1,2-dinaphthalen-2-yl-2-phenylmethoxyethoxy)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14771045.png)
